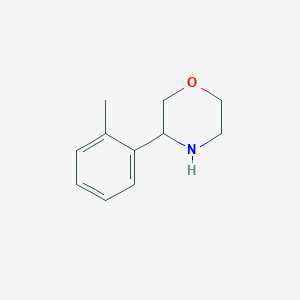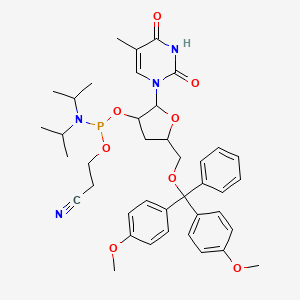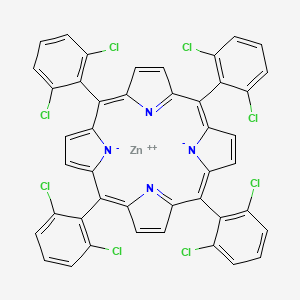
3-(2-Methylphenyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methylphenyl)morpholine is an organic compound that belongs to the class of morpholines It is characterized by a morpholine ring substituted with a 2-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylphenyl)morpholine typically involves the reaction of 2-methylphenylamine with ethylene oxide. The reaction proceeds under controlled conditions to form the desired morpholine derivative. The process can be summarized as follows:
Starting Materials: 2-methylphenylamine and ethylene oxide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, at elevated temperatures.
Product Isolation: The product is purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反应分析
Types of Reactions: 3-(2-Methylphenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the morpholine nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products:
Oxidation Products: N-oxides of this compound.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various substituted morpholine derivatives.
科学研究应用
3-(2-Methylphenyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
作用机制
The mechanism of action of 3-(2-Methylphenyl)morpholine involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis.
相似化合物的比较
2-Phenylmorpholine: Similar structure but lacks the methyl group on the phenyl ring.
4-Methylmorpholine: Substitution occurs on the morpholine ring rather than the phenyl group.
2-(4-Fluorophenyl)morpholine: Contains a fluorine atom on the phenyl ring instead of a methyl group.
Uniqueness: 3-(2-Methylphenyl)morpholine is unique due to the presence of the 2-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC 名称 |
3-(2-methylphenyl)morpholine |
InChI |
InChI=1S/C11H15NO/c1-9-4-2-3-5-10(9)11-8-13-7-6-12-11/h2-5,11-12H,6-8H2,1H3 |
InChI 键 |
SROHPSAARGRLAN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2COCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Fluoro-6-[(propan-2-yl)amino]benzonitrile](/img/structure/B12098442.png)

amine](/img/structure/B12098456.png)



![Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate](/img/structure/B12098482.png)
![3-[(2,2-Dimethylpropyl)amino]benzonitrile](/img/structure/B12098486.png)
![6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B12098490.png)

![N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,26-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B12098496.png)
![3-Ethyl-1,3-dihydro-imidazo[4,5-c]pyridin-2-one](/img/structure/B12098499.png)
